L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine
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Overview
Description
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine is a synthetic peptide composed of nine amino acids: leucine, valine, leucine, alanine, serine, serine, serine, and phenylalanine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-serine, L-serine, L-alanine, L-leucine, L-valine, and L-leucine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
Oxidation: Oxidized serine derivatives.
Reduction: Reduced peptide forms.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-tyrosine
- L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-tryptophan
- L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-threonine
Uniqueness
L-Leucyl-L-valyl-L-leucyl-L-alanyl-L-seryl-L-seryl-L-seryl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties
Properties
CAS No. |
197970-36-8 |
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Molecular Formula |
C38H62N8O12 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H62N8O12/c1-19(2)13-24(39)32(51)46-30(21(5)6)37(56)41-25(14-20(3)4)33(52)40-22(7)31(50)43-27(16-47)35(54)45-29(18-49)36(55)44-28(17-48)34(53)42-26(38(57)58)15-23-11-9-8-10-12-23/h8-12,19-22,24-30,47-49H,13-18,39H2,1-7H3,(H,40,52)(H,41,56)(H,42,53)(H,43,50)(H,44,55)(H,45,54)(H,46,51)(H,57,58)/t22-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
YYPBNDBJKVBXJL-IUKVLHSWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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